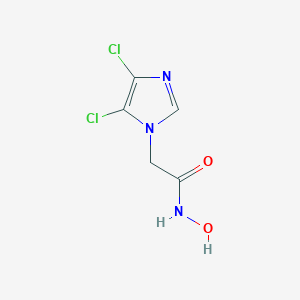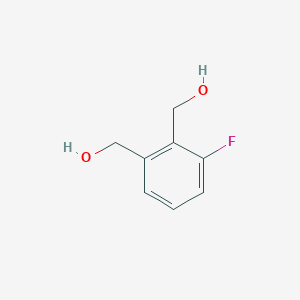
(3-氟-1,2-苯撑)二甲醇
描述
“(3-Fluoro-1,2-phenylene)dimethanol” is a chemical compound with the molecular formula C8H9FO2 and a molecular weight of 156.15 . It is used in research and development .
Synthesis Analysis
The synthesis of “(3-Fluoro-1,2-phenylene)dimethanol” involves various methods. One of the most common approaches includes the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis
The molecular structure of “(3-Fluoro-1,2-phenylene)dimethanol” consists of a benzene ring conjugated to a propanoic acid . The compound is part of the phenylpropanoic acids, which are compounds whose structure contains a benzene ring conjugated to a propanoic acid .Chemical Reactions Analysis
The chemical reactions involving “(3-Fluoro-1,2-phenylene)dimethanol” are diverse. For instance, it has been used in the synthesis of a fluorescent amphiphilic block-polymer with OPM (benzo[c][1,2,5] thiadiazole-4,7-diylbis(4,1-phenylene)) dimethanol as the core . The polymer segments (poly-caprolactone and polyethylene glycol) were modified to form polymeric micelles with robust fluorescence characteristics .Physical And Chemical Properties Analysis
“(3-Fluoro-1,2-phenylene)dimethanol” has a molecular weight of 156.15 and is stored in a dry room at room temperature . The boiling point is not specified . The compound’s physical and chemical properties can be influenced by changing solvent polarity .科学研究应用
电化学和电池技术:
- 双[3-氟-1,2-苯二酚盐(2-)O,O']硼酸锂,一种与(3-氟-1,2-苯撑)二甲醇相关的化合物,因其在锂电池电解质中的潜力而受到研究。发现它可以增强溶液中的电导率,使其成为锂电池的候选材料 (Barthel et al., 1996)。
聚合物合成:
- 通过在 1,2-二甲氧基乙烷中电解还原相关化合物合成的聚[(1,2-二甲基二苯基二甲硅烷基)苯撑]的研究探索了它们在各种应用中的潜力 (Kunai et al., 1994)。
分子工程和光物理性质:
- 对具有氟化苯撑转子的分子转子的研究提供了对这些分子中多态性和同构性的见解,这可能对它们在分子电子学和材料科学中的应用产生影响 (Rodríguez‐Molina et al., 2013)。
光学和发光性质:
- 对氟取代的聚(1,4-苯撑乙烯)的研究揭示了它们在发光二极管 (LED) 应用中的潜力,因为它们具有独特的发光特性。发现这些聚合物的发射光谱发生位移,这对于开发新型 LED 具有重要意义 (Gurge et al., 1997)。
高性能聚合物:
- 使用与(3-氟-1,2-苯撑)二甲醇相关的单体,开发了具有高玻璃化转变温度和在各种有机溶剂中溶解性的新型芳基醚聚合物。这些聚合物有望用于需要高热稳定性和光学透明性的应用 (Huang et al., 2007)。
光致发光聚合物:
- 已经合成了具有光致发光性质的片段化寡对苯撑乙烯共聚物,显示出在光电应用中的潜力 (Sierra & Lahti, 2004)。
安全和危害
属性
IUPAC Name |
[3-fluoro-2-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXMLIVNXZKEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593415 | |
| Record name | (3-Fluoro-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-1,2-phenylene)dimethanol | |
CAS RN |
160485-42-7 | |
| Record name | (3-Fluoro-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

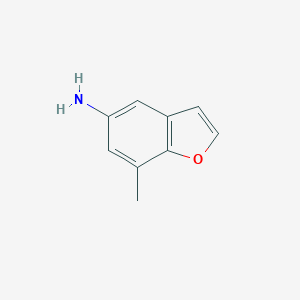
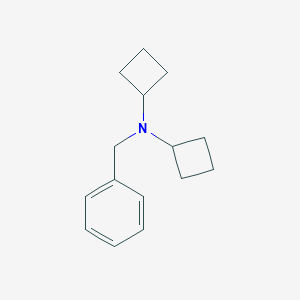
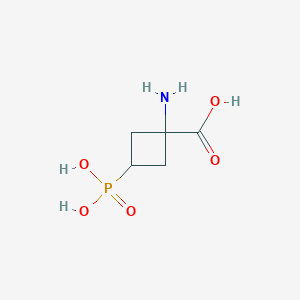
![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)
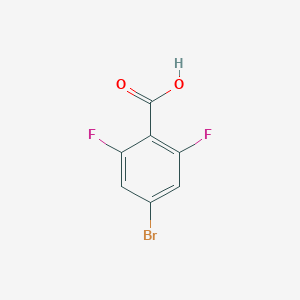
![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)

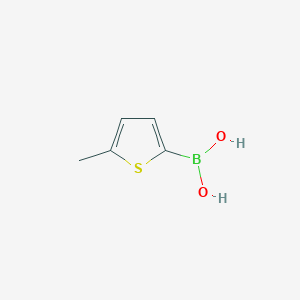
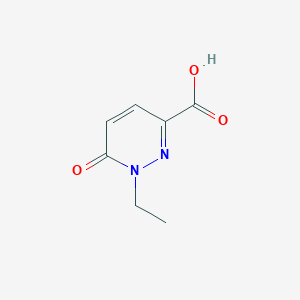


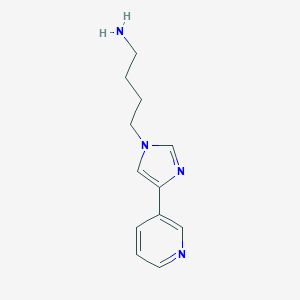
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)
